molecular formula C15H14ClN3O B12808098 2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one CAS No. 132932-29-7

2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Cat. No.: B12808098
CAS No.: 132932-29-7
M. Wt: 287.74 g/mol
InChI Key: BVPOVNJWJKFWDO-UHFFFAOYSA-N
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Description

2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a chemical compound that belongs to the class of benzodiazepines. This compound is known for its unique structure, which includes a pyrido ring fused to a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chlorine atom .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been evaluated for its binding affinity to various biological receptors, including muscarinic receptors.

    Medicine: Research has explored its potential as a therapeutic agent for treating neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its interaction with specific molecular targets. The compound binds to muscarinic receptors, which are involved in various physiological processes. By binding to these receptors, it can modulate their activity and produce specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N11-ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one
  • 2-Chloro-5-ethyl-11-methyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Uniqueness

2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

132932-29-7

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

2-chloro-5-ethyl-11-methylpyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C15H14ClN3O/c1-3-19-12-8-9-13(16)17-14(12)18(2)11-7-5-4-6-10(11)15(19)20/h4-9H,3H2,1-2H3

InChI Key

BVPOVNJWJKFWDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=C(C=C2)Cl)N(C3=CC=CC=C3C1=O)C

Origin of Product

United States

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